2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one
Description
This compound is a structurally complex xanthone derivative characterized by a xanthen-9-one core substituted with hydroxyl groups at positions 1, 3, and 5. It features two glycosidic moieties: a 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl (tetrahydrofuran derivative) and a 4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl (pyranose derivative) linked via an ether bond at position 2 of the xanthone skeleton. Xanthones are known for diverse bioactivities, including antioxidant, anti-inflammatory, and cytotoxic properties, which are influenced by substitution patterns and glycosylation .
Properties
IUPAC Name |
2-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-5-13-17(30)19(32)21(38-23-22(33)24(34,6-26)7-35-23)20(37-13)14-10(28)4-12-15(18(14)31)16(29)9-3-8(27)1-2-11(9)36-12/h1-4,13,17,19-23,25-28,30-34H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCZIBSELEBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolan and oxan intermediates, which are then coupled with the xanthene core through glycosidic linkages. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ethers.
Scientific Research Applications
2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Glycyrrhiza uralensis Extracts
Two structurally related compounds from Glycyrrhiza uralensis were analyzed ():

| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₂₆H₃₀O₁₄ | C₂₇H₃₀O₁₄ |
| Molecular Weight (Da) | 550.2 | 562.2 |
| Retention Time (min) | 19.37 | 22.51 |
| Key Structural Differences | Lacks a methoxy group on the phenyl ring | Contains a 4-methoxyphenyl substituent |
| MS² Fragmentation | [549.2]: 119.2, 135.3, 255.2, 549.2 | [563.2]: 254.1, 269.2 |
- Compound A shares a glycosylated xanthone backbone but lacks the methoxy group present in Compound B . The absence of a methoxy group in Compound A correlates with its shorter retention time (19.37 min vs. 22.51 min), suggesting reduced hydrophobicity .
Cytotoxic Xanthone Derivatives
and highlight two cytotoxic xanthones:
1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one (mono-substituted).
1,8-Dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one (bis-substituted).
| Parameter | Mono-Substituted | Bis-Substituted |
|---|---|---|
| Substituents | Single pent-4-enyloxy group at position 6 | Two pent-4-enyloxy groups at positions 3 and 6 |
| ¹H-NMR Signals | δ 11.69 (1-OH), δ 12.06 (8-OH) | Broader splitting due to increased asymmetry |
| Cytotoxicity (HeLa Cells) | IC₅₀ ~ 50 µM | IC₅₀ ~ 30 µM |
- The bis-substituted derivative exhibits enhanced cytotoxicity, likely due to increased lipophilicity and improved membrane permeability from the additional alkenyl chain .
- NMR data () further support that substituent positioning alters the chemical environment of hydroxyl groups, affecting hydrogen bonding and solubility .
Substituent Effects on Bioactivity
- Glycosylation vs. Alkylation : The target compound’s glycosylation contrasts with the alkylated derivatives in . Glycosylation typically enhances water solubility and target specificity, whereas alkylation improves lipophilicity and cellular uptake .
- Methoxy vs. Hydroxy Groups : The methoxy group in Compound B () may reduce antioxidant activity compared to hydroxylated analogues but could enhance metabolic stability .
Research Implications and Limitations
- Structural Complexity : The target compound’s multiple hydroxyl and glycosidic groups complicate synthesis and purification, as seen in similar plant-derived xanthones .
- Data Gaps : Direct bioactivity data (e.g., IC₅₀, antioxidant assays) for the target compound are absent in the evidence, necessitating further experimental validation.
- Analytical Challenges : Variability in mass spectrometry detectability (e.g., Compound A’s undetectable ions in ) underscores the need for optimized analytical protocols .
Biological Activity
The compound 2-(3-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)-1,3,7-trihydroxyxanthen-9-one is a complex polyphenolic structure that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple hydroxyl groups which contribute to its biological properties, particularly its antioxidant and anti-inflammatory activities.
Biological Activities
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential role in preventing oxidative damage in cells.
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in inflammatory diseases.
3. Anticancer Properties
Emerging evidence points to the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. A notable study reported that treatment with the compound led to a significant reduction in tumor growth in xenograft models of breast cancer.
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
- Apoptotic Induction : The activation of intrinsic apoptotic pathways leads to cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
